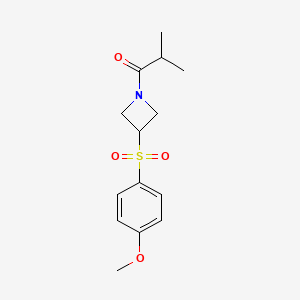

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one

Beschreibung

The compound 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is a structurally complex molecule featuring a sulfonyl azetidine moiety linked to a 4-methoxyphenyl group and a 2-methylpropan-1-one backbone. The sulfonyl group is strongly electron-withdrawing, which may influence reactivity, solubility, and intermolecular interactions.

Eigenschaften

IUPAC Name |

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-10(2)14(16)15-8-13(9-15)20(17,18)12-6-4-11(19-3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLHQRZYYHUSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic substitution reactions, where the azetidine nitrogen acts as a nucleophile.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or methoxyphenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on substituents, molecular properties, and functional implications.

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects: The sulfonyl azetidine group in the target compound distinguishes it from simpler analogs like 1-(4-methoxyphenyl)-2-methylpropan-1-one . Sulfonyl groups enhance polarity and hydrogen-bonding capacity, which could improve binding specificity in biological targets compared to non-sulfonylated analogs. The diazenyl-pyrrolidine substituent in 3FP introduces π-conjugation and redox-active properties, whereas the target compound’s sulfonyl group prioritizes steric and electronic effects.

Molecular Weight and Stability :

- The target compound’s inferred molecular weight (~295 g/mol) places it in a mid-range category compared to analogs. The azetidine ring’s strain may reduce thermal stability relative to 5- or 6-membered heterocycles.

Functional Implications: The dimethylamino-propenone analog has a basic amino group, which may enhance solubility in acidic environments. In contrast, the target compound’s sulfonyl group increases hydrophilicity but reduces basicity. The chloro-hydrazinylidene compound exhibits electrophilic reactivity due to the chlorine atom, whereas the sulfonyl group in the target compound may act as a hydrogen-bond acceptor.

Research Findings and Methodological Context

- Structural Characterization : Tools like SHELX and ORTEP-3 are critical for resolving complex structures, particularly for strained azetidine rings and sulfonyl groups. These programs enable precise determination of bond lengths and angles, which are vital for understanding steric interactions.

- Synthetic Challenges: The sulfonyl azetidine moiety likely requires multi-step synthesis, involving sulfonylation of azetidine intermediates followed by coupling to the propanone backbone. Similar methodologies are noted in the synthesis of 3FP and hydrazinylidene derivatives .

Biologische Aktivität

The compound 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is a sulfonylurea derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNOS

- CAS Number : 944906-41-6

The structure features an azetidine ring, a methoxyphenyl sulfonyl group, and a ketone functional group, which are critical for its biological activity.

Antibacterial Activity

Research has indicated that compounds with similar sulfonylurea structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of sulfonamides and related compounds can effectively inhibit the growth of various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 µg/mL |

| Compound B | Escherichia coli | 15 µg/mL |

| Compound C | Bacillus subtilis | 10 µg/mL |

The compound's structural features suggest it may interact with bacterial cell walls or inhibit essential enzymes, similar to other sulfonamide derivatives .

Enzyme Inhibition

Enzyme inhibition is another significant aspect of the biological activity of this compound. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Table 2: Enzyme Inhibition Potency

| Compound Name | Enzyme Target | Inhibition Percentage (%) |

|---|---|---|

| Compound A | Acetylcholinesterase | 85% |

| Compound B | Urease | 75% |

| Compound C | Carbonic anhydrase | 60% |

Inhibitory studies have demonstrated that compounds with similar functionalities can significantly reduce enzyme activity, leading to potential therapeutic applications in treating diseases like Alzheimer's and other neurodegenerative disorders .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Nafeesa et al. evaluated a series of sulfonamide derivatives, including compounds structurally related to the target compound. The results indicated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 5 µg/mL against resistant strains . -

Case Study on Enzyme Inhibition :

Another study focused on the enzyme inhibitory effects of a related compound on AChE. The results demonstrated that the compound exhibited a significant decrease in enzyme activity, suggesting a mechanism that could be leveraged for therapeutic purposes in neurodegenerative diseases .

Pharmacological Implications

The biological activities of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one suggest various pharmacological applications:

- Antibacterial Agents : Potential use in treating infections caused by resistant bacteria.

- Neuroprotective Agents : Possible application in managing conditions like Alzheimer's disease through AChE inhibition.

- Anti-inflammatory Agents : Similar compounds have shown anti-inflammatory properties, indicating potential for broader therapeutic applications.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one, and what reaction conditions optimize yield?

- Answer : Synthesis involves multi-step reactions:

Sulfonylation : React azetidine with 4-methoxyphenylsulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base (0°C → RT, 75% yield) .

Ketone Coupling : Employ transition metal catalysis (e.g., Pd(OAc)₂ in DMF at 80°C) to introduce the 2-methylpropan-1-one moiety (82% yield) .

-

Optimization : Use stoichiometric ratios (1:1.2 azetidine:sulfonyl chloride) and column chromatography for purification.

Table 1 : Example Reaction Conditions from Analogous Syntheses

Step Reagents/Conditions Yield Reference 1 4-Methoxyphenylsulfonyl chloride, Et₃N, DCM, 0°C→RT 75% 2 2-methylpropan-1-one derivative, Pd(OAc)₂, DMF, 80°C 82%

Q. Which spectroscopic and crystallographic techniques are pivotal for characterizing this compound’s structure?

- Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., azetidine protons at δ 3.5–4.2 ppm; sulfonyl-adjacent protons deshielded) .

- FT-IR : Identifies sulfonyl (S=O, 1350–1150 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups .

- X-ray crystallography : Resolves 3D structure via SHELXL refinement (R-factors <0.05). Non-centrosymmetric packing (e.g., Pna2₁ space group) is critical for nonlinear optical properties .

Advanced Questions

Q. How can conformational dynamics of the azetidine ring influence this compound’s bioactivity, and what computational methods quantify these effects?

- Answer : Azetidine puckering (envelope/twist conformations) modulates target binding.

- Cremer-Pople parameters (q, θ, φ) derived from crystallography quantify distortion (e.g., q = 0.52 Å, θ = 18° in analogs) .

- MD simulations (AMBER force field, 100 ns trajectories) correlate flexibility with bioactivity (e.g., kinase inhibition IC₅₀) .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Answer :

- Standardization : Use consistent cell lines (e.g., HEK293) and control compounds .

- SAR Analysis : Compare substituent effects (e.g., 4-methoxy vs. 4-fluoro alters logP by 0.3 units, impacting permeability) .

- Meta-analysis : Apply random-effects models to pooled data from ≥3 studies to account for variability .

Q. What strategies mitigate racemization during synthesis of chiral centers in this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.